molecular formula C38H20N6O8 B12786650 N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine CAS No. 5416-81-9

N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine

Cat. No.: B12786650
CAS No.: 5416-81-9
M. Wt: 688.6 g/mol
InChI Key: WUEBQADJZRHHKF-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with diamine groups at the 4,4’ positions, and each amine is further substituted with a 2,7-dinitro-9H-fluoren-9-ylidene moiety. The presence of nitro groups and fluorenylidene units imparts distinct chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- typically involves multiple steps, starting from commercially available biphenyl and fluorenone derivatives. One common approach is to first synthesize 2,7-dinitro-9H-fluoren-9-one from fluorenone through nitration reactions . This intermediate is then reacted with 4,4’-diaminobiphenyl under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane, and may require catalysts such as glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorenylidene moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative, while substitution reactions could introduce various functional groups onto the fluorenylidene moieties.

Scientific Research Applications

[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorenylidene moieties may also interact with DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- lies in its combination of biphenyl and fluorenylidene moieties, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

5416-81-9

Molecular Formula

C38H20N6O8

Molecular Weight

688.6 g/mol

IUPAC Name

N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine

InChI

InChI=1S/C38H20N6O8/c45-41(46)25-9-13-29-30-14-10-26(42(47)48)18-34(30)37(33(29)17-25)39-23-5-1-21(2-6-23)22-3-7-24(8-4-22)40-38-35-19-27(43(49)50)11-15-31(35)32-16-12-28(44(51)52)20-36(32)38/h1-20H

InChI Key

WUEBQADJZRHHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])N=C6C7=C(C=CC(=C7)[N+](=O)[O-])C8=C6C=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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